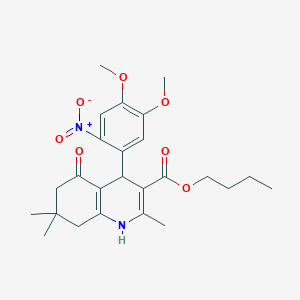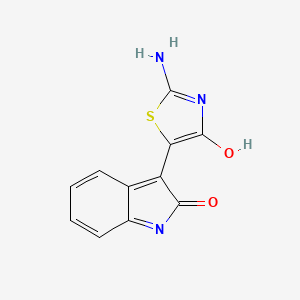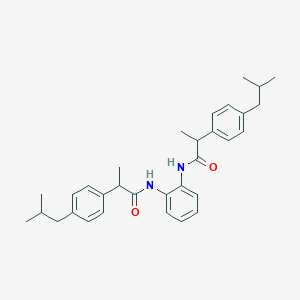![molecular formula C13H13NO2 B11699041 4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)
4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline typically involves the condensation reaction between 4-methoxyaniline and 5-methylfurfural. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline involves its interaction with various molecular targets. The Schiff base moiety allows the compound to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit catalytic activity in various chemical reactions. Additionally, the compound’s ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- 4-methoxy-N-[(E)-(4-methoxyphenyl)methylidene]aniline
- 4-methoxy-N-[(E)-(4-nitrophenyl)methylidene]aniline
- 4-methoxy-N-[(E)-(4-chlorophenyl)methylidene]aniline
Uniqueness
4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions compared to its phenyl-substituted counterparts. The furan ring also enhances the compound’s potential biological activity, making it a promising candidate for further research in medicinal chemistry.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C13H13NO2/c1-10-3-6-13(16-10)9-14-11-4-7-12(15-2)8-5-11/h3-9H,1-2H3 |
InChI 键 |
QVEPAXZWXQSIRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-N'-{3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide](/img/structure/B11698964.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11698965.png)

![N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11698988.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699004.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11699010.png)
![(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699014.png)


![2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11699029.png)
![(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11699030.png)
